molecular formula C14H13N5OS B3000848 5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251697-27-4

5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3000848
CAS No.: 1251697-27-4
M. Wt: 299.35
InChI Key: TUKBBKBIIWHQOS-UHFFFAOYSA-N
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Description

5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the carboxamide group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development and as a pharmacophore in various therapeutic agents.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

5-methyl-1-(thiazol-2-yl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of thiazole and triazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-5-3-4-6-11(9)16-13(20)12-10(2)19(18-17-12)14-15-7-8-21-14/h3-8H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKBBKBIIWHQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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